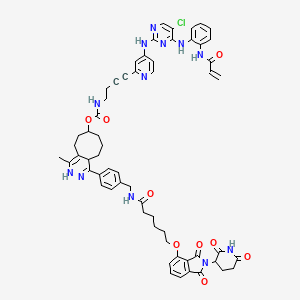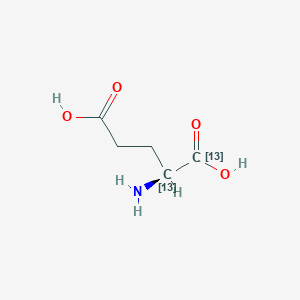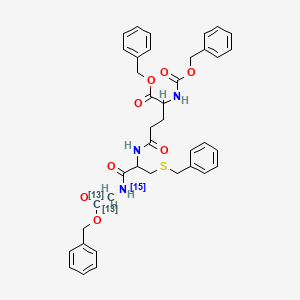
Antipsychotic agent-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antipsychotic Agent-2 is a compound used in the treatment of various psychotic disorders, including schizophrenia and bipolar disorder. It belongs to the class of second-generation antipsychotics, which are known for their efficacy in managing both positive and negative symptoms of psychosis with fewer extrapyramidal side effects compared to first-generation antipsychotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antipsychotic Agent-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the formation of heterocyclic rings, which are crucial for the compound’s pharmacological activity. Common reagents used in the synthesis include piperazine derivatives and various halogenated compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Antipsychotic Agent-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Antipsychotic Agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Widely used in the treatment of psychotic disorders, with ongoing research into its efficacy and safety in various populations.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of Antipsychotic Agent-2 involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps to alleviate psychotic symptoms by reducing dopamine activity. Additionally, it has affinity for serotonin 5-HT2A receptors, which contributes to its efficacy in treating negative symptoms and reducing side effects .
Comparación Con Compuestos Similares
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but associated with significant side effects.
Risperidone: Effective in treating both positive and negative symptoms but may cause weight gain and metabolic issues.
Olanzapine: Similar efficacy to Antipsychotic Agent-2 but with a higher risk of metabolic side effects
Uniqueness: this compound is unique in its balanced profile of efficacy and side effects. It offers a favorable therapeutic window with fewer extrapyramidal side effects and metabolic issues compared to some other second-generation antipsychotics .
Propiedades
Fórmula molecular |
C22H26FN5O |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C22H26FN5O/c23-17-7-9-18(10-8-17)28-15-13-27(14-16-28)12-4-3-11-24-22(29)21-19-5-1-2-6-20(19)25-26-21/h1-2,5-10H,3-4,11-16H2,(H,24,29)(H,25,26) |
Clave InChI |
XBLFSOZINOQZBU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCNC(=O)C2=NNC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)



![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)


![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)

![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)


